molecular formula C15H25NO5S B12778848 Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- CAS No. 103595-55-7

Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)-

Katalognummer: B12778848
CAS-Nummer: 103595-55-7
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: PXTHPMMZJNHDIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- is a complex organic compound characterized by its unique structure, which includes an ethanamine backbone substituted with diethyl groups and a sulfonyl group attached to a trimethoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- typically involves multiple steps:

    Formation of the Trimethoxyphenyl Sulfonyl Chloride: This step involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Amination: The sulfonyl chloride intermediate is then reacted with N,N-diethylethanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanamine, N,N-diethyl-: A simpler analog without the sulfonyl and trimethoxyphenyl groups.

    N,N-diethyl-2-(phenylsulfonyl)ethanamine: Similar structure but lacks the trimethoxy groups.

    N,N-diethyl-2-(methoxyphenylsulfonyl)ethanamine: Contains a methoxy group instead of trimethoxy groups.

Uniqueness

Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- is unique due to the presence of the trimethoxyphenyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its reactivity and potential biological activity compared to simpler analogs.

Eigenschaften

CAS-Nummer

103595-55-7

Molekularformel

C15H25NO5S

Molekulargewicht

331.4 g/mol

IUPAC-Name

N,N-diethyl-2-(2,3,4-trimethoxyphenyl)sulfonylethanamine

InChI

InChI=1S/C15H25NO5S/c1-6-16(7-2)10-11-22(17,18)13-9-8-12(19-3)14(20-4)15(13)21-5/h8-9H,6-7,10-11H2,1-5H3

InChI-Schlüssel

PXTHPMMZJNHDIO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.